(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid
Overview
Description
LP-533401 is an inhibitor of tryptophan 5-hydroxylase 1 (Tph1) that blocks the biosynthesis of gut-derived serotonin, completely inhibiting serotonin production in Tph1-expressing cells at a dose of 1 µM. It prevents the development of and fully rescues, in a dose-dependent manner, osteoporosis in ovariectomized and aged mice. LP-533401 has also been used to elucidate the role of gut-derived serotonin in pulmonary hypertension and leukemia in mice.
LP533401 is an inhibitor of tryptophan hydroxylase 1, which regulates serotonin production in the gut. LP533401 has an anabolic effect in bone. Inhibiting GDS biosynthesis could become a new anabolic treatment for osteoporosis.
Scientific Research Applications
Synthesis and Binding Studies
- Fluorescence Binding with Bovine Serum Albumin : A study on the synthesis of certain p-hydroxycinnamic acid amides, including derivatives structurally similar to the compound , investigated their interactions with bovine serum albumin using fluorescence and UV–vis spectral studies (Meng et al., 2012).
Structure-Activity Relationship Optimization
- PPARgamma Agonists : Research into PPARgamma agonists involved the optimization of phenyl alkyl ether moiety, including compounds related to (2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid. This was significant for understanding PPARgamma binding and functional activity (Collins et al., 1998).
Preparation and Incorporation in Peptides and Pyrimidinones
- Stereoselective Preparation of Derivatives : The preparation of various fluoro and difluoro-amino carboxylic acid derivatives, which are structurally related to the compound in focus, was described. These derivatives were incorporated into pyrimidinones and cyclic peptides, providing valuable structural data (Yoshinari et al., 2011).
Antimicrobial Activity Studies
- Substituted Chromeno[2,3-d]pyrimidinone Derivatives : A study reported the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. This shows potential applications in antimicrobial drug development (Ghashang et al., 2013).
Antifungal and Antitumor Activities
- Antifungal Tripeptides : Computational peptidology, assisted by conceptual density functional theory, was used to study antifungal tripeptides that include structural elements similar to the compound . This research aids in understanding the bioactivity and drug design process for antifungal applications (Flores-Holguín et al., 2019).
- Antitumor Activities of Derivatives : Research on derivatives, including (S)-methyl and (R)-ethyl analogs of the compound, explored their antitumor activities. Such studies are crucial for developing cancer treatments (Xiong Jing, 2011).
Antibacterial Properties
- Pyrido[2,3-d]pyrimidin-4(3h)-one Derivatives : The synthesis of a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, structurally related to the compound, was carried out to assess their antibacterial activity, showing potential for antibacterial drug development (Bheemanapalli et al., 2008).
Synthesis and Characterization
- Novel Imidazo[1,2-a]pyrimidine Compounds : A study detailed the synthesis of novel imidazo[1,2-a]pyrimidine compounds, including one similar to the compound . The structural characterization of these compounds provides foundational knowledge for further pharmaceutical research (Liu, 2013).
properties
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N4O3/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35)/t21-,24?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWUKILTKYJLCN-XEGCMXMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.